
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one, also known as CP-122,288, is a synthetic compound that belongs to the class of dihydroquinazolinones. This compound has gained attention in the scientific community due to its potential use as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one may be able to reduce the excitotoxicity that occurs in neurodegenerative disorders.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for easy and reproducible synthesis. Another advantage is that it has been extensively studied, which allows for the use of established protocols and methods. However, one limitation is that it has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
List of
Orientations Futures
1. Investigate the in vivo effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on neurodegenerative disorders.
2. Study the long-term effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on cognitive function and behavior.
3. Develop more potent and selective NMDA receptor antagonists.
4. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of other diseases such as epilepsy and chronic pain.
5. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs for the treatment of neurodegenerative disorders.
6. Study the pharmacokinetics and pharmacodynamics of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in humans.
7. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one as a diagnostic tool for neurodegenerative disorders.
8. Develop new methods for the synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one to improve yield and purity.
9. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of psychiatric disorders such as depression and anxiety.
10. Study the effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on different subtypes of NMDA receptors.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one involves the reaction of 2-(1-methylpyrrol-2-yl)aniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product. This synthesis method has been optimized to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-18-10-4-7-14(18)15-17-13-6-3-2-5-12(13)16(20)19(15)11-8-9-11/h2-7,10-11,15,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFVAULRDKBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
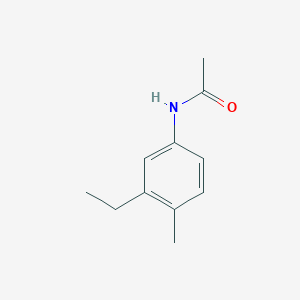
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)


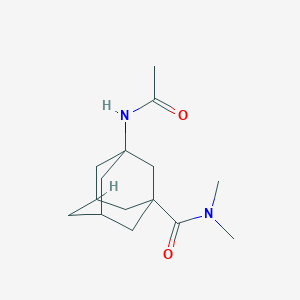
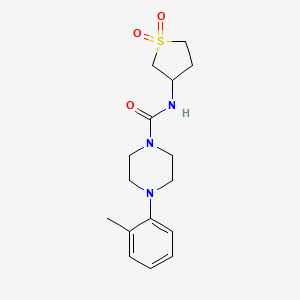
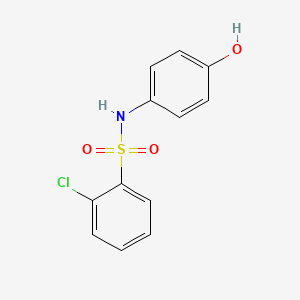
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
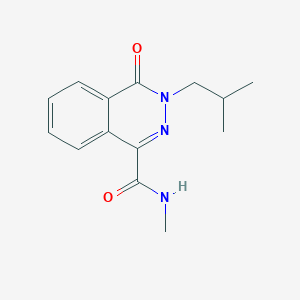
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)